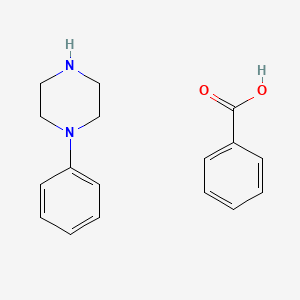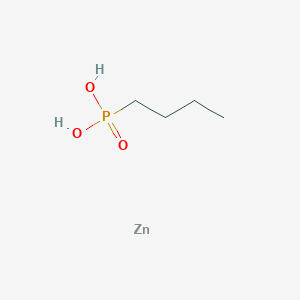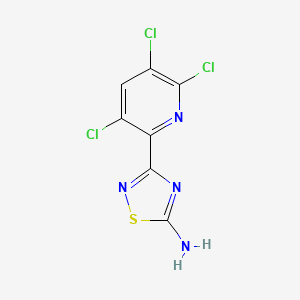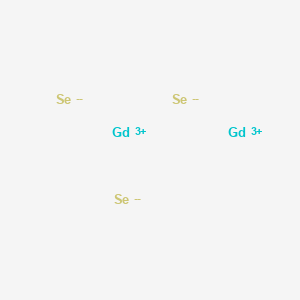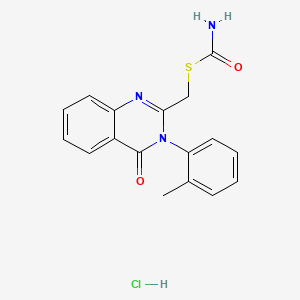
4(3H)-Quinazolinone, 2-(S-carbamoylthiomethyl)-3-(o-tolyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-(S-carbamoylthiomethyl)-3-(o-tolyl)-, hydrochloride is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a quinazolinone core with specific substituents that may confer unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(S-carbamoylthiomethyl)-3-(o-tolyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the S-carbamoylthiomethyl Group: This step may involve the reaction of the quinazolinone intermediate with a thiol reagent followed by carbamoylation.
Addition of the o-Tolyl Group: The o-tolyl group can be introduced via a substitution reaction, often using a suitable halogenated precursor.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or aromatic moieties.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.
Substitution: Various substitution reactions can occur, especially on the aromatic rings or at the carbamoylthiomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
4(3H)-Quinazolinone, 2-(S-carbamoylthiomethyl)-3-(o-tolyl)-, hydrochloride may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Investigated for its pharmacological properties, such as anticancer or antimicrobial activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. The S-carbamoylthiomethyl group might enhance binding affinity or specificity, while the o-tolyl group could influence the compound’s pharmacokinetics.
相似化合物的比较
Similar Compounds
4(3H)-Quinazolinone: The parent compound with diverse biological activities.
2-Methyl-4(3H)-quinazolinone: A derivative with potential anticancer properties.
3-Phenyl-4(3H)-quinazolinone: Known for its antimicrobial activity.
Uniqueness
4(3H)-Quinazolinone, 2-(S-carbamoylthiomethyl)-3-(o-tolyl)-, hydrochloride is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
属性
CAS 编号 |
61555-10-0 |
|---|---|
分子式 |
C17H16ClN3O2S |
分子量 |
361.8 g/mol |
IUPAC 名称 |
S-[[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl] carbamothioate;hydrochloride |
InChI |
InChI=1S/C17H15N3O2S.ClH/c1-11-6-2-5-9-14(11)20-15(10-23-17(18)22)19-13-8-4-3-7-12(13)16(20)21;/h2-9H,10H2,1H3,(H2,18,22);1H |
InChI 键 |
LBKHXWVKSDAALR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CSC(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



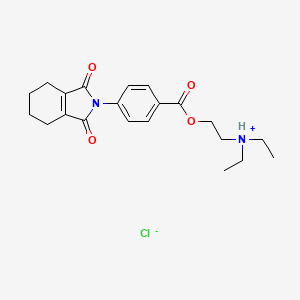
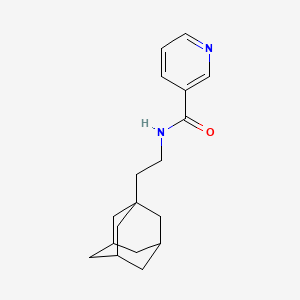
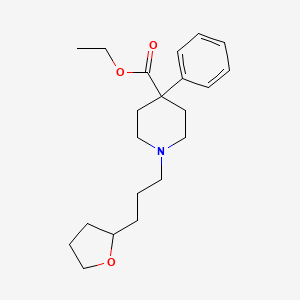
![(2E)-2-[(4-methoxyphenyl)methoxyimino]acetic Acid](/img/structure/B15344649.png)
![N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide](/img/structure/B15344656.png)
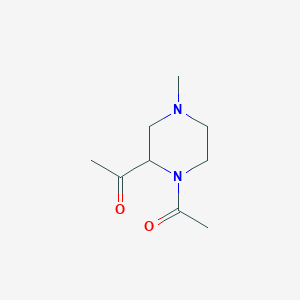
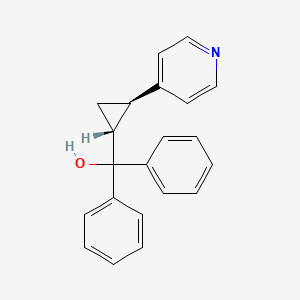
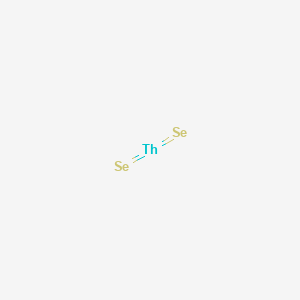
![Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)
